n-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine
Description
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine is a secondary amine featuring a 5-chlorothiophene ring linked via a methylene bridge to a branched 3-methylbutan-1-amine chain.
Properties
Molecular Formula |
C10H16ClNS |
|---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H16ClNS/c1-8(2)5-6-12-7-9-3-4-10(11)13-9/h3-4,8,12H,5-7H2,1-2H3 |
InChI Key |
VFCRVXXBIJOVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Derivative
Preparation of 5-Chlorothiophen-2-yl intermediates often begins with halogenation of thiophene derivatives. For example, chlorination at the 5-position of thiophene can be achieved via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions (temperature and solvent control).
Substitution at the 2-position typically involves lithiation or directed metalation, followed by quenching with electrophiles such as chloromethyl compounds to introduce the methyl group, yielding 5-chlorothiophen-2-ylmethyl intermediates.
Alkylation of the Amine
The key step involves nucleophilic substitution where the methyl group attached to the thiophene reacts with a suitable electrophile, such as a halogenated butan-1-amine derivative, under SN2 conditions, to form the target compound.
Example: The use of brominated or iodinated derivatives of 3-methylbutan-1-amine in the presence of a base (potassium carbonate or sodium hydride) facilitates nucleophilic substitution with the thiophene-based intermediate.
Reductive Amination Strategies
Reductive amination offers a versatile route to synthesize complex amines, especially when the formation of carbon-nitrogen bonds is involved.
-
- React a ketone or aldehyde precursor, such as 3-methylbutan-1-one , with 5-chlorothiophen-2-ylmethylamine or its precursor.
- Use a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to convert the imine intermediate into the desired amine.
-
- High selectivity.
- Mild reaction conditions.
- Compatibility with various functional groups.
Research Outcomes:
- Studies have demonstrated the efficiency of reductive amination in synthesizing substituted amines with heteroaryl groups, with yields often exceeding 80% when optimized.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, especially palladium or copper-catalyzed cross-coupling, is instrumental in constructing the aromatic-alkyl linkages.
Suzuki-Miyaura Coupling
- Used to couple arylboronic acids with aryl halides (such as chlorothiophenes), enabling the formation of the thiophen-2-ylmethyl linkage.
Buchwald-Hartwig Amination
- Facilitates the formation of C–N bonds between aromatic halides and amines, providing a route to synthesize the target amine directly.
Research Evidence:
- Such methods have been successfully employed in synthesizing heteroaryl-alkyl amines with high regioselectivity and yields, often in the range of 70–90%.
Key Data Tables and Research Outcomes
Notes on Optimization and Divergent Strategies
- Selectivity: Regioselectivity during halogenation of heterocycles can be optimized by controlling temperature and reagent equivalents.
- Functional Group Compatibility: Protecting groups may be necessary to prevent undesired reactions, especially during multi-step sequences.
- Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.
Chemical Reactions Analysis
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine has various scientific research applications, including:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition, receptor modulation, and interaction with cellular proteins . The specific molecular targets and pathways depend on the particular application and biological activity of the compound.
Comparison with Similar Compounds
Key Observations
Impact of Substituents on Activity
- Adamantane and Isoxazole Moieties : Compound 9q () incorporates adamantane and isoxazole groups, which increase steric bulk and likely enhance binding to hydrophobic pockets in AM2 proteins, as evidenced by its 34% inhibition in TEVC assays . The absence of these groups in the target compound may limit similar activity.
- Halogenation and Aromatic Systems : The bromo-fluorophenyl analog () and the cyclobutyl-chlorophenyl derivative () demonstrate how halogen type (Cl vs. Br/F) and aromatic systems (thiophene vs. phenyl) alter electronic properties. Thiophene’s electron-rich nature may favor π-π interactions, whereas phenyl derivatives could exhibit stronger van der Waals interactions.
Commercial and Industrial Relevance
- The discontinuation of the target compound () contrasts with the industrial production of its cyclobutyl-chlorophenyl analog in China (), highlighting market-driven prioritization of salts or structurally simplified derivatives.
Biological Activity
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine, also known as 2-Thiophenemethanamine, 5-chloro-N-(3-methylbutyl)-, is a compound with the CAS number 1021100-90-2. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and relevant case studies.
The molecular formula of this compound is C10H16ClNS, with a molar mass of approximately 217.76 g/mol. The compound features a thiophene ring substituted with chlorine, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClNS |
| Molar Mass | 217.76 g/mol |
| CAS Number | 1021100-90-2 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. A notable study indicated that compounds with similar structural features exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The minimal inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL for some analogues, suggesting potent antimicrobial activity .
In a comparative analysis of similar compounds, it was found that halogen substitutions on the aromatic ring significantly enhanced antibacterial potency. The presence of a thiophene moiety was also correlated with increased activity against fungal pathogens like Cryptococcus neoformans .
Cytotoxicity Profiles
Evaluating the cytotoxic effects of this compound is crucial for assessing its therapeutic potential. Studies have shown that while some derivatives exhibit significant antibacterial activity, they also need to be evaluated for cytotoxicity against human cells. For instance, certain derivatives did not show hemolytic activity at concentrations up to 32 µg/mL, indicating a favorable safety profile .
The cytotoxicity was assessed using human embryonic kidney cells (HEK293), and compounds that demonstrated low cytotoxicity alongside high antibacterial efficacy are considered promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the thiophene ring and the amine side chain can significantly influence biological activity. Compounds with halogen substitutions at specific positions on the thiophene ring tend to exhibit enhanced antimicrobial properties. For example:
| Compound Structure | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| This compound | ≤0.25 | >32 |
| Analog A (halogen substitution) | ≤0.10 | >32 |
| Analog B (no halogen) | ≥16 | <10 |
This table illustrates how structural modifications can lead to variations in both antimicrobial potency and cytotoxicity.
Case Studies
A case study involving a series of synthesized analogues of this compound highlighted its potential as a lead compound in drug discovery. The study involved screening these compounds against MRSA and other pathogens, leading to the identification of several promising candidates with low MIC values and minimal cytotoxic effects .
Moreover, another research effort focused on the compound's ability to inhibit specific bacterial enzymes essential for their survival, showcasing its mechanism of action at the molecular level .
Q & A
Q. What are the optimal synthetic routes for N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination between 5-chlorothiophene-2-carbaldehyde and 3-methylbutan-1-amine, followed by purification via column chromatography . Key variables include:
- Temperature: Maintain 0–5°C during aldehyde activation to prevent side reactions.
- Catalyst: Use sodium cyanoborohydride (NaBH3CN) for selective reduction of the imine intermediate .
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N2/Ar) .
Byproduct Mitigation: Monitor pH (6–7) to suppress undesired aldol condensation. Scale-up protocols may employ continuous flow reactors for improved efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the stability and solubility profiles of this compound under experimental conditions?
Methodological Answer:
- Stability:
- Thermal: Decomposes above 150°C; store at 2–8°C in amber vials .
- Light Sensitivity: Degrades under UV light; use light-protected containers .
- Solubility:
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
Methodological Answer:
- Neurotransmitter Systems: Acts as a serotonin receptor (5-HT2A) partial agonist, confirmed via radioligand binding assays (IC₅₀ = 120 nM) .
- Enzyme Inhibition: Competes with monoamine oxidase-A (MAO-A) at Ki = 8.3 µM, measured via fluorometric assays .
Experimental Design:- Use SH-SY5Y neuronal cells for in vitro activity screening.
- Apply patch-clamp electrophysiology to assess ion channel modulation .
Q. What analytical strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study: Discrepancies in IC₅₀ values (e.g., 120 nM vs. 450 nM) may arise from:
- Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
Methodological Answer:
- Modification Sites:
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | None | 120 nM |
| Derivative A | 5-NO₂ substitution | 85 nM |
| Derivative B | Cyclopropyl backbone | 200 nM (t₁/₂ ↑ 2x) |
Q. What advanced analytical methods can quantify trace impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
